MK 0343 - 233275-76-8

MK 0343

Catalog Number: EVT-276021
CAS Number: 233275-76-8
Molecular Formula: C19H17F2N7O
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MRK-409 is a GABA-A receptor agonist.

Lorazepam

  • Relevance: Lorazepam serves as a reference compound in the studies to compare its effects with those of 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)- and other selective GABAA receptor modulators. This comparison helps to assess the potential benefits of subtype selectivity in terms of reduced side effects like sedation while maintaining anxiolytic efficacy. [, ]

Midazolam

  • Relevance: Similar to lorazepam, midazolam is included in the research as a comparator to the target compound 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-. It helps understand if the subtype selectivity of newer compounds translates into improved pharmacological profiles with fewer side effects. []

Zolpidem

  • Relevance: Zolpidem serves as an example of a compound with a different subtype selectivity profile compared to 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-. This difference helps researchers understand the specific roles of various GABAA receptor subtypes in mediating desired therapeutic effects and potential side effects. []

TPA023

  • Relevance: TPA023 plays a crucial role in the research as a successful example of a non-sedating anxiolytic. Its structural similarity to 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)- and its pharmacological profile highlight the potential of targeting α2/α3 GABAA receptors for developing anxiolytics with an improved side effect profile. [, , , ]

TPA023B

  • Relevance: TPA023B further strengthens the hypothesis that α2/α3 selectivity can lead to non-sedating anxiolytics. Its structural dissimilarity to 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-, but similar pharmacological profile, suggests that various chemical scaffolds can achieve this desired selectivity. [, , ]

MRK-409 (MK-0343)

  • Relevance: MRK-409 highlights a crucial finding: even weak partial agonism at the α1 subtype can lead to sedative effects in humans. Despite its structural similarity to 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)- and initial preclinical promise as a non-sedating anxiolytic, it caused sedation in humans, emphasizing the importance of complete α1 antagonist activity for achieving the desired therapeutic profile. [, , , ]

SL65.1498

  • Relevance: Similar to 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-, SL65.1498 represents a compound designed to target the α2/α3 subtypes for potential anxiolytic effects with a reduced risk of sedation. Its inclusion in the research allows for broader comparisons of pharmacological profiles among different selective GABAA receptor modulators. []
Source and Classification

MK 0343 is classified as a GABAA receptor agonist, specifically targeting various subtypes including α1, α2, α3, and α5. The compound has been studied for its binding affinities and efficacy across these receptor subtypes, with notable implications for its anxiolytic properties. The chemical structure is characterized by its ability to selectively activate the α3 subtype more effectively than others, which is linked to its therapeutic potential in anxiety management .

Synthesis Analysis

The synthesis of MK 0343 involves several intricate steps aimed at optimizing its pharmacokinetic properties. The initial synthesis begins with the formation of an ester that is subsequently modified to prevent the formation of unwanted metabolites. Key steps include:

  1. Formation of Oxadiazoles: The synthesis involves treating precursor compounds with amidoxime in the presence of sodium hydride to create methyl and ethyl oxadiazoles.
  2. Reduction-Oxidation Protocol: A two-step reduction-oxidation process is utilized where lithium aluminum hydride reduces the ester to an alcohol, followed by oxidation using activated manganese dioxide.
  3. Final Modifications: The final compounds are synthesized using toluenesulfonylmethyl isocyanide in the presence of potassium carbonate to yield the desired oxazoles .

These steps illustrate a careful design strategy to enhance metabolic stability and reduce adverse effects.

Molecular Structure Analysis

The molecular structure of MK 0343 is pivotal to its function as a GABAA receptor agonist. It features a core structure that allows for selective binding to GABAA receptor subtypes. Key structural characteristics include:

  • Binding Affinity: MK 0343 exhibits high binding affinity (0.21–0.40 nM) across multiple GABAA receptor subtypes.
  • Substituents: The presence of specific substituents on the core structure enhances selectivity and efficacy at the α3 subtype compared to others like α1 .

This structural specificity underpins its pharmacological effects, particularly its anxiolytic activity.

Chemical Reactions Analysis

MK 0343 undergoes various chemical reactions during its metabolism and interaction with biological systems:

  1. Metabolic Stability: Studies indicate that MK 0343 demonstrates significant metabolic stability when incubated with liver microsomes from different species, suggesting low susceptibility to rapid degradation.
  2. Binding Interactions: The compound binds competitively at the benzodiazepine site of GABAA receptors, which is crucial for its anxiolytic effects.
  3. Sedation Mechanism: In humans, despite being a partial agonist, MK 0343 can induce sedation at relatively low occupancy levels of GABAA receptors .

These reactions highlight both the therapeutic potential and challenges associated with MK 0343.

Mechanism of Action

The mechanism of action of MK 0343 is primarily through modulation of GABAA receptors:

This discrepancy underscores the complexity of translating preclinical findings into clinical outcomes.

Physical and Chemical Properties Analysis

MK 0343 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 233 g/mol.
  • Solubility: Soluble in various organic solvents which facilitates its formulation for pharmaceutical use.
  • Stability: Demonstrates stability under physiological conditions but may undergo hydrolysis under certain circumstances .

These properties are essential for understanding its formulation and delivery as a therapeutic agent.

Applications

MK 0343 has been primarily investigated for its applications in treating anxiety disorders:

The dual nature of MK 0343's effects presents both opportunities and challenges in its development as a therapeutic agent for anxiety disorders.

Properties

CAS Number

233275-76-8

Product Name

MK 0343

IUPAC Name

7-cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C19H17F2N7O

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C19H17F2N7O/c1-27-16(22-10-23-27)9-29-19-12(11-4-2-5-11)8-15-24-25-18(28(15)26-19)17-13(20)6-3-7-14(17)21/h3,6-8,10-11H,2,4-5,9H2,1H3

InChI Key

GOIFCXRIFSYPFG-UHFFFAOYSA-N

SMILES

CN1C(=NC=N1)COC2=NN3C(=NN=C3C4=C(C=CC=C4F)F)C=C2C5CCC5

Solubility

Soluble in DMSO, not in water

Synonyms

MK-0343; MK 0343; MK0343; MRK 409; MRK409; MRK-409.

Canonical SMILES

CN1C(=NC=N1)COC2=NN3C(=NN=C3C4=C(C=CC=C4F)F)C=C2C5CCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.